Enhanced Lipophilicity Versus C–C Linked Analog
The target compound demonstrates a computed XLogP3 of 0.3, compared to 0.1 for its direct C–C linked analog [5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol [1][2]. This three-fold difference in the logP scale indicates a measurably higher preference for lipophilic environments, which can enhance passive membrane permeability and blood-brain barrier penetration potential—a critical parameter for central nervous system (CNS) drug discovery programs where related aminopyrazole scaffolds, like the Cdk5 inhibitor 25-106, have shown brain penetrance [3].
Comparator XLogP3 = 0.1
Δ = +0.2 (3× more lipophilic on log scale)
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 |
| Comparator Or Baseline | [5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol (CAS 876728-41-5): XLogP3 = 0.1 |
| Quantified Difference | Δ XLogP3 = +0.2 (target is 3× more lipophilic on log scale) |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Higher lipophilicity can directly influence a compound's ability to cross biological membranes, making the target scaffold a more suitable starting point for CNS or intracellular target programs compared to the less lipophilic analog.
- [1] PubChem. (2026). Compound Summary for CID 64591596, (5-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}furan-2-yl)methanol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1343916-95-9 View Source
- [2] PubChem. (2026). Compound Summary for CID 18525802, [5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/876728-41-5 View Source
- [3] Bibb, J. A., et al. (2022). Systemic Administration of a Brain Permeable Cdk5 Inhibitor Alters Neurobehavior. Frontiers in Pharmacology, 13, 863762. https://doi.org/10.3389/fphar.2022.863762 View Source
